Trityl candesartan

Description

Properties

IUPAC Name |

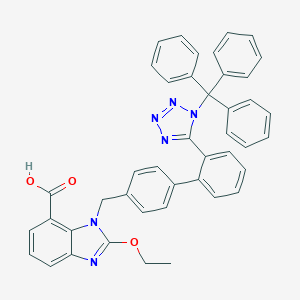

2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKOTRJWPIKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437932 | |

| Record name | Trityl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139481-72-4 | |

| Record name | 2-Ethoxy-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trityl Candesartan: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: Trityl candesartan (CAS No: 139481-72-4) is a critical intermediate in the synthesis of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) widely prescribed for the management of hypertension and congestive heart failure.[1] The strategic use of the trityl (triphenylmethyl) group as a protecting moiety for the tetrazole ring in candesartan is pivotal for achieving high purity and yield in the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the chemical structure, properties, synthesis, and role of this compound in the manufacturing of candesartan cilexetil.

Chemical Structure and Properties

This compound is chemically known as 2-Ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid.[2][3] The trityl group serves as a bulky protecting group for one of the nitrogen atoms on the tetrazole ring, preventing side reactions during subsequent synthesis steps.[4] Its physical form is typically an off-white solid.[2][4][5]

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139481-72-4 | [1][2][6] |

| Molecular Formula | C43H34N6O3 | [2][6][7][8] |

| Molecular Weight | 682.77 g/mol | [6][7][8] |

| Appearance | Off-white solid | [2][4][5] |

| Melting Point | 163-165 °C | [4][6] |

| Solubility | Soluble in Methanol | [2] |

| Purity (by HPLC) | Typically ≥ 98% | [1][2] |

| Density | 1.3 ± 0.1 g/cm³ | [6] |

| Boiling Point | 908.6 ± 75.0 °C at 760 mmHg | [6] |

| Flash Point | 503.3 ± 37.1 °C | [6] |

Synthesis and Role in Candesartan Cilexetil Production

The synthesis of candesartan cilexetil involves a multi-step process where this compound is a key intermediate. The general pathway involves the protection of the tetrazole group of candesartan with a trityl group, followed by esterification to add the cilexetil side chain, and finally, deprotection to yield the final API.

Figure 1: Synthetic pathway of Candesartan Cilexetil from Candesartan.

Experimental Protocols

1. Preparation of this compound from Candesartan

This protocol is based on a one-pot synthesis method, which improves efficiency and reduces waste.

-

Materials: Candesartan acid, triethylamine, trityl chloride, dichloromethane, water, absolute ethanol.

-

Procedure:

-

Suspend candesartan acid in dichloromethane.

-

Add triethylamine dropwise until the candesartan solid is completely dissolved. Separate the dichloromethane layer.

-

To the organic layer, add trityl chloride. Control the temperature of the mixture at 25-35 °C.

-

Monitor the reaction by HPLC until the residual candesartan is less than 1.0%.[9][10]

-

After the reaction is complete, wash the organic layer with water and then separate the aqueous layer.

-

Evaporate the organic layer to dryness under reduced pressure.

-

Add absolute ethanol to the residue for crystallization.

-

Filter and dry the resulting solid to obtain this compound.[9]

-

-

Yield and Purity: Reported yields are in the range of 78-88% with a purity of approximately 97.5%.[9]

2. Preparation of Cilexetil this compound

This step involves the esterification of this compound.

-

Materials: this compound, cilexetil chloride, potassium carbonate, acetonitrile, hexane.

-

Procedure:

-

Mix this compound, cilexetil chloride, and potassium carbonate in acetonitrile.

-

Heat the reaction mixture to the reflux temperature of acetonitrile (approximately 40 °C) for about 8 hours.[11]

-

After the reaction, isolate the crude cilexetil this compound.

-

Triturate the crude product with hexane at 25-27 °C for about 3 hours.

-

Filter the solids, wash with hexane, and dry under reduced pressure.

-

-

Yield and Purity: A yield of 84.8% with 94.64% purity by HPLC has been reported.[11]

3. Deprotection (Detritylation) to form Candesartan Cilexetil

The final step is the removal of the trityl protecting group. This can be achieved under acidic or neutral conditions.

-

Method A: Deprotection using Formic Acid

-

Dissolve cilexetil this compound in toluene at 50-55 °C.

-

Add formic acid and methanol to the solution.

-

Heat the solution to 50-55 °C for about 7 hours.

-

Cool the reaction mixture to 20-25 °C and adjust the pH to 6.4 with 1 N NaOH.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate to yield a semi-solid mass.[11]

-

-

Method B: Deprotection without Acid (Neutral Conditions)

-

Dissolve cilexetil this compound in toluene at 60 °C.

-

Add methanol and heat the solution in an oil bath to 70 °C for about 19 hours.

-

Reduce the volume of the solution under reduced pressure.

-

Cool the solution to -10 °C for about 48 hours to precipitate the product.

-

Collect the solids by filtration, wash with cold methanol, and dry to give crude candesartan cilexetil.[11]

-

-

Yield: A yield of 88.5% has been reported for the deprotection without acid.[11]

Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent(s) | Temperature | Duration | Reported Yield | Reported Purity |

| Tritylation | Candesartan, Trityl Chloride, Triethylamine | Dichloromethane | 25-35 °C | - | 78.2% | 97.5% |

| Esterification | This compound, Cilexetil Chloride, K2CO3 | Acetonitrile | Reflux (~40 °C) | ~8 h | 84.8% | 94.64% |

| Detritylation (Acidic) | Cilexetil this compound, Formic Acid | Toluene, Methanol | 50-55 °C | ~7 h | - | - |

| Detritylation (Neutral) | Cilexetil this compound | Toluene, Methanol | 70 °C | ~19 h | 88.5% | >99.8% |

Conclusion

This compound is an indispensable intermediate in the modern synthesis of candesartan cilexetil. The use of the trityl protecting group allows for a more controlled and efficient synthesis, leading to a high-purity final product. The methodologies outlined in this guide, derived from patent literature, provide a framework for the synthesis and conversion of this compound. Understanding the chemical properties and reaction dynamics of this key intermediate is crucial for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug.

References

- 1. nbinno.com [nbinno.com]

- 2. allmpus.com [allmpus.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 139481-72-4 [chemicalbook.com]

- 6. This compound | CAS#:139481-72-4 | Chemsrc [chemsrc.com]

- 7. GSRS [precision.fda.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]

- 10. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 11. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

The Trityl Group: A Linchpin in Modern Candesartan Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of active pharmaceutical ingredients (APIs). For the synthesis of Candesartan, a potent angiotensin II receptor antagonist, the trityl (triphenylmethyl, Trt) group plays a crucial, multifaceted role. This technical guide delves into the core functionalities of the trityl protecting group in candesartan synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers and drug development professionals.

The Essential Role of the Trityl Protecting Group

The primary function of the trityl group in candesartan synthesis is to shield the acidic proton of the tetrazole ring. This protection is vital for preventing unwanted side reactions during subsequent alkylation or esterification steps, which are necessary to produce the prodrug form, candesartan cilexetil. The bulky nature of the trityl group offers steric hindrance, effectively isolating the reactive nitrogen of the tetrazole. This strategic protection leads to a cleaner reaction profile, higher yields, and a more straightforward purification process for the final API.[1]

Key Stages Involving the Trityl Group

The journey of the trityl group in candesartan synthesis can be broadly categorized into two critical stages: protection and deprotection.

Protection of the Tetrazole Moiety

The introduction of the trityl group is a crucial step to form the key intermediate, trityl candesartan. This is typically achieved by reacting candesartan with trityl chloride in the presence of a base.

Deprotection to Yield Candesartan Cilexetil

The removal of the trityl group, or deprotection, is the final key step to unmask the tetrazole ring and yield the active drug molecule. Several methods have been developed for this purpose, each with its own set of advantages and disadvantages. The choice of deprotection strategy can significantly impact the overall yield and purity of the final product.

Quantitative Data Summary

The following tables summarize quantitative data from various reported methodologies for the key steps involving the trityl group in candesartan synthesis.

Table 1: Trityl Protection of Candesartan

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Candesartan, Trityl Chloride | Triethylamine | Dichloromethane | 25-35 | Not Specified | 78.2 | 97.5 (HPLC) | [2] |

| Candesartan, Trityl Chloride | Triethylamine | Dichloromethane | Not Specified | Not Specified | 83.8 | Not Specified | [3] |

| Candesartan, Trityl Chloride | Triethylamine, Potassium Carbonate | N,N-Dimethylformamide | 60-90 | <2% starting material | Not Specified | Not Specified | [4] |

Table 2: Esterification of this compound to this compound Cilexetil

| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound, Cilexetil Chloride | Potassium Carbonate, Potassium Iodide | DMSO | 60-65 | 2 | Not Specified | [3] |

| This compound, Cilexetil Chloride | Potassium Carbonate | Acetonitrile | 40 | 8 | Not Specified | [5] |

Table 3: Deprotection of this compound Cilexetil

| Method | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Acidic | Trifluoroacetic Acid | Methanol, Toluene | 20-25 | 0.83 | Not Specified | Not Specified | [5] |

| Acidic | Formic Acid | Toluene, Methanol | 50-55 | 7 | Not Specified | Not Specified | [5] |

| Acidic | Formic Acid | Toluene, Methanol | Reflux | 10 | Not Specified | Not Specified | [5][6] |

| Acidic | Hydrochloric Acid (gas) | Dichloromethane, Methanol | 5 | 3.5 | Not Specified | Not Specified | [7] |

| Neutral | Water | Methanol | Reflux | 16.5 | 78.6 | Not Specified | [5] |

| Neutral | None | Toluene, Methanol | 70 | 19 | 88.5 | Not Specified | [5] |

| Neutral | None | Toluene, Methanol | 75-80 | 13 | Not Specified | Not Specified | [5] |

| Weak Acid Catalysis | Montmorillonite | Dichloromethane, Methanol | 38-42 | 4-24 | 95 | 99.4 (HPLC) | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving the trityl group.

Protocol 1: One-Pot Synthesis of this compound[2]

-

Reaction Setup: In a suitable reaction vessel, suspend candesartan in dichloromethane.

-

Base Addition: Add triethylamine dropwise to the mixture until the candesartan solid is completely dissolved. Separate the dichloromethane layer.

-

Aqueous Extraction: Extract the aqueous layer again with dichloromethane.

-

Protection: Combine the organic layers and add triphenyl chloromethane (trityl chloride).

-

Reaction Conditions: Maintain the temperature of the mixture at 25-35 °C and monitor the reaction by HPLC until the candesartan content is less than 1.0%.

-

Work-up: After the reaction is complete, wash the organic layer with water.

-

Crystallization: Dry the organic layer under reduced pressure and add anhydrous ethanol to crystallize the product.

-

Isolation: Collect the resulting crystals by filtration and dry to obtain this compound.

Protocol 2: Esterification of this compound[3]

-

Reaction Mixture: To a suspension of this compound (100 g), potassium carbonate (24 g), and potassium iodide (12 g) in DMSO (500 ml), add carbohexyl 1-chloroethyl carbonate (36 g) at 60-65 °C over 30 minutes.

-

Reaction: Maintain the reaction mixture at 60-65 °C for 2 hours.

-

Extraction: Add toluene (300 ml) and water (300 ml) to the reaction mass. Stir for 15 minutes, allow the layers to settle, and separate the layers at 60-65 °C. Extract the aqueous layer with toluene (200 ml).

-

Washing: Wash the combined organic layers twice with water (200 ml) at 60-65 °C.

Protocol 3: Acidic Deprotection of this compound Cilexetil using Formic Acid[5]

-

Reaction Setup: Dissolve this compound cilexetil (30 g) in toluene (180 ml) and methanol (180 ml).

-

Acid Addition: Add formic acid (1.6 g).

-

Reaction Conditions: Reflux the solution for approximately 10 hours, monitoring the reaction progress by HPLC.

-

Solvent Removal: Reduce the solution volume by evaporation under reduced pressure (30 mbar) at a temperature of about 55-60 °C to obtain a viscous oil.

Protocol 4: Neutral Deprotection of this compound Cilexetil[5]

-

Reaction Setup: Dissolve cilexetil this compound (5.0 g) in toluene (30 ml) at 60 °C.

-

Solvent Addition: Add methanol (30 ml).

-

Reaction Conditions: Heat the solution in an oil bath to 70 °C for about 19 hours.

-

Work-up: Reduce the volume of the solution at 50-60 °C under reduced pressure.

-

Crystallization: Cool the solution to -10 °C for about 48 hours.

-

Isolation: Collect the precipitated solids by filtration, wash with cold methanol, and dry to give crude candesartan cilexetil.

Protocol 5: Purification of Candesartan Cilexetil by Recrystallization[7]

-

Dissolution: Dissolve crude candesartan cilexetil (5.0 g) in methanol (25 g) at 19-22 °C to obtain a clear solution.

-

Precipitation: A precipitate will begin to form in about 10 minutes. Stir the mixture at 19-22 °C for about 60 hours.

-

Isolation: Collect the solids by filtration, wash with cold methanol (2.5 g).

-

Drying: Dry the product at 50 °C and 8 mbar to a constant weight to obtain pure candesartan cilexetil.

Mechanistic Insights and Visualizations

The following diagrams illustrate the key chemical transformations and workflows involved in the use of the trityl protecting group in candesartan synthesis.

Caption: Trityl protection of the candesartan tetrazole ring.

Caption: Mechanism of acid-catalyzed trityl deprotection.

Caption: General experimental workflow for candesartan synthesis involving a trityl group.

Conclusion

The trityl group is an indispensable tool in the synthesis of candesartan cilexetil. Its ability to effectively protect the tetrazole ring allows for efficient and high-yielding subsequent transformations. The choice of protection and, more critically, deprotection methodology can significantly influence the economic and environmental viability of the synthesis. This guide provides a comprehensive overview of the role of the trityl group, offering researchers and developers the necessary technical details to optimize their synthetic strategies for candesartan production. The provided protocols and data serve as a valuable resource for both process development and troubleshooting in the synthesis of this vital antihypertensive drug.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 3. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 4. CN103396406A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]

- 5. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 6. KR20090029310A - Preparation of high purity candesartan cilexetil - Google Patents [patents.google.com]

- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 8. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Trityl Group Protection for the Tetrazole Ring in Sartans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of angiotensin II receptor blockers, commonly known as sartans, frequently necessitates the protection of the acidic tetrazole ring to prevent unwanted side reactions and improve yields. The triphenylmethyl (trityl) group is a widely employed protecting group for this purpose due to its steric bulk, which confers regioselectivity, and its lability under specific conditions, allowing for effective deprotection. This technical guide provides a comprehensive overview of the mechanism of trityl group protection and deprotection of the tetrazole moiety in sartan synthesis. It includes detailed experimental protocols, quantitative data on reaction efficiencies, and an exploration of the factors governing the regioselectivity of the protection step.

Introduction: The Role of Tetrazole in Sartans and the Need for Protection

Sartans, such as losartan, valsartan, candesartan, and olmesartan, are a class of antihypertensive drugs that selectively block the angiotensin II type 1 (AT₁) receptor.[1] A key structural feature of many sartans is the 5-substituted-1H-tetrazole ring, which acts as a bioisostere for the carboxylic acid group, contributing to the molecule's binding affinity to the AT₁ receptor.[2]

The tetrazole ring possesses an acidic proton (pKa ≈ 4.9), making the tetrazolide anion a potent nucleophile.[3] During the synthesis of the sartan molecule, the presence of this acidic N-H group can lead to undesirable side reactions, such as N-alkylation by electrophilic reagents used in other steps of the synthesis. This can result in the formation of impurities and a reduction in the overall yield of the desired product.[3][4] To circumvent these issues, the tetrazole nitrogen is temporarily protected. The trityl (triphenylmethyl, Tr) group is a common choice for this protection due to its steric bulk and ease of removal under specific conditions.[2][5]

Mechanism of Trityl Group Protection

The protection of the tetrazole ring with a trityl group is a nucleophilic substitution reaction. The process is initiated by the deprotonation of the tetrazole ring using a base, which generates the tetrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of trityl chloride to form the N-tritylated tetrazole.

Regioselectivity: N1 vs. N2 Isomerism

The tetrazolide anion has two potentially nucleophilic nitrogen atoms, N1 and N2, leading to the possibility of forming two different regioisomers upon alkylation. However, in the case of the bulky trityl group, the reaction is highly regioselective, predominantly yielding the N1-tritylated isomer.

This selectivity is primarily attributed to steric hindrance . The three phenyl rings of the trityl group create a significant steric shield, making the approach to the more sterically hindered N2 position difficult. The N1 position is sterically more accessible, thus favoring the formation of the N1-trityl-tetrazole. This is an example of kinetic control , where the product that is formed faster is the major product.[6][7] While the N2-substituted tetrazole can be the thermodynamically more stable isomer in some cases with smaller alkyl groups, the large activation energy barrier for the formation of the N2-trityl isomer makes the N1 isomer the exclusive or major product under typical reaction conditions.[8]

Experimental Protocols for Trityl Protection

The following sections provide detailed experimental protocols for the trityl protection of the tetrazole ring in the synthesis of various sartans.

General Procedure for N-Tritylation

A solution of the 5-substituted-1H-tetrazole sartan precursor in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide) is treated with a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to generate the tetrazolide anion. Trityl chloride is then added to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or HPLC). The work-up typically involves washing with water and brine, followed by drying and evaporation of the solvent. The crude product can be purified by crystallization or column chromatography.

Specific Protocols and Quantitative Data

The following table summarizes specific experimental conditions and reported yields for the trityl protection of various sartan intermediates.

| SARTAN | SUBSTRATE | REAGENTS & SOLVENTS | TEMPERATURE & TIME | YIELD (%) | REFERENCE |

| Losartan | 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde intermediate | Trityl chloride, Triethylamine, Dichloromethane | Room temp, 5 h | 88 | |

| Valsartan | N-[(2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester | Trityl chloride, Base (unspecified), Dichloromethane | 0-10 °C, 5 h | High (crude) | |

| Candesartan | Candesartan acid | Trityl chloride, Base (pH 7-11), Dichloromethane | Not specified | 86.7 | [3] |

| Olmesartan | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate intermediate | Trityl chloride, Base (unspecified), Acetonitrile | Not specified | High | [1] |

Mechanism of Trityl Group Deprotection

The trityl group can be cleaved under various conditions, providing flexibility in the synthetic strategy. The choice of deprotection method depends on the stability of other functional groups in the sartan molecule.

Acidic Deprotection

The most common method for trityl group removal is acid-catalyzed hydrolysis. The reaction proceeds via the formation of the highly stable triphenylmethyl cation (trityl cation), which is resonance-stabilized.

Reductive Deprotection

Reductive cleavage offers a milder alternative to acidic conditions. Reagents like indium metal in methanol/THF or lithium in the presence of a catalytic amount of naphthalene can effectively remove the trityl group. This method is particularly useful when acid-sensitive functional groups are present in the molecule.

Basic Deprotection

While generally stable to bases, under certain conditions, such as with saturated sodium hydroxide in aqueous methanol, the trityl group can be cleaved from the tetrazole ring in sartans. This has been reported as an "unusual" but effective deprotection method.

Experimental Protocols for Trityl Deprotection

The following sections provide detailed experimental protocols for the deprotection of the trityl group from the tetrazole ring in sartan synthesis.

General Procedures

-

Acidic Deprotection: The trityl-protected sartan is dissolved in a suitable solvent mixture (e.g., acetone/water, methanol/dichloromethane) and treated with an acid (e.g., hydrochloric acid, sulfuric acid, or methanesulfonic acid) at temperatures ranging from 0 °C to room temperature.

-

Reductive Deprotection: The trityl-protected sartan is treated with a reducing agent such as indium powder in a solvent mixture like methanol/THF at reflux.

-

Basic Deprotection: The trityl-protected sartan is stirred with a strong base like saturated aqueous sodium hydroxide in methanol at room temperature.

Specific Protocols and Quantitative Data

The following table summarizes specific experimental conditions and reported yields for the deprotection of the trityl group from various sartan intermediates.

| SARTAN | DEPROTECTION METHOD | REAGENTS & SOLVENTS | TEMPERATURE & TIME | YIELD (%) | REFERENCE |

| Losartan | Acidic | Potassium tertiary butoxide, Methanol | Reflux, 9 h | 78 | |

| Valsartan | Acidic | Isopropyl alcohol, Hydrogen chloride | 25 °C, 3 h | 90 | |

| Candesartan | Acidic | Methanesulfonic acid, Dichloromethane, Methanol | ~3 °C, 1 h | High (not specified) | |

| Olmesartan | Acidic | Acetic acid, Acetone, Water | 50-60 °C, 2 h | 90 | [1] |

| Various Sartans | Reductive (Indium) | Indium powder, Methanol, THF | Reflux, 2-5 h | 81-93 | |

| Various Sartans | Basic | Saturated NaOH, Methanol | Room temp, 2-3 h | 84-90 |

Conclusion

The trityl group serves as an effective and highly regioselective protecting group for the tetrazole ring in the synthesis of sartan drugs. Its steric bulk directs alkylation to the N1 position, preventing the formation of undesired isomers. The versatility of deprotection methods, including acidic, reductive, and even basic conditions, provides synthetic chemists with a range of options to compatibly integrate this protection strategy into complex synthetic routes. A thorough understanding of the mechanisms of protection and deprotection, as well as the factors influencing regioselectivity, is crucial for the efficient and high-yielding production of these important therapeutic agents. This guide provides a foundational understanding and practical protocols to aid researchers and drug development professionals in this endeavor.

References

- 1. scispace.com [scispace.com]

- 2. Structural, thermodynamic, and kinetic aspects of the trimorphism of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]

- 4. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

- 5. Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems - Beijing Institute of Technology [pure.bit.edu.cn]

The Strategic Role of Trityl Candesartan in the Synthesis of Candesartan Cilexetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Candesartan cilexetil, a potent angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure. Its complex molecular structure necessitates a sophisticated and well-controlled synthetic strategy. A pivotal intermediate in many successful manufacturing processes for this active pharmaceutical ingredient (API) is trityl candesartan. This technical guide provides an in-depth exploration of the synthesis of candesartan cilexetil, focusing on the critical role, synthesis, and conversion of this compound.

The Importance of the Trityl Protecting Group

The synthesis of candesartan involves the formation of a tetrazole ring, which contains a reactive N-H group. During subsequent chemical transformations, particularly the esterification to form the cilexetil prodrug moiety, this acidic proton can lead to undesirable side reactions. The introduction of a bulky trityl (triphenylmethyl) group serves as a robust protective strategy for the tetrazole nitrogen.[1][2] This protection is vital for several reasons:

-

Prevention of Side Reactions: It shields the reactive nitrogen, preventing it from participating in unintended reactions, which would otherwise lead to a complex mixture of impurities that are difficult to separate from the final product.[3]

-

Increased Yield and Purity: By directing the reaction towards the desired pathway, the use of the trityl protecting group significantly enhances the overall yield and purity of the final candesartan cilexetil.[2][3]

-

Facilitation of a Cleaner Synthesis: The cleaner reaction profile simplifies the purification process, reducing the need for complex and costly chromatographic methods.[1][3]

The this compound intermediate is typically a white to off-white solid with a melting point in the range of 163-165°C.[1]

Synthetic Pathway Overview

The synthesis of candesartan cilexetil via the this compound intermediate can be broadly divided into three key stages:

-

Synthesis of this compound: This involves the protection of the tetrazole ring of a candesartan precursor with a trityl group.

-

Esterification to this compound Cilexetil: The carboxyl group of this compound is esterified with (±)-1-chloroethyl cyclohexyl carbonate to introduce the cilexetil side chain.

-

Deprotection to Yield Candesartan Cilexetil: The final step involves the removal of the trityl protecting group to yield the active pharmaceutical ingredient.

The overall synthetic workflow is depicted in the diagram below.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and associated quantitative data for each of the key synthetic steps.

Stage 1: Synthesis of this compound

The protection of the candesartan precursor is a critical step. A common method involves the reaction of a candesartan ester with tributyltin azide to form the tetrazole ring, followed by the introduction of the trityl group.[4][5]

Illustrative Experimental Protocol:

-

Tetrazole Formation: A candesartan cyclic precursor (e.g., an ethyl ester) is reacted with tributyltin azide in a high-boiling solvent such as xylene at reflux (140-150°C) for approximately 20 hours.[5]

-

Work-up and Hydrolysis: After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture. The organic layer is removed, and the remaining alkaline aqueous layer is heated to hydrolyze the ester, yielding candesartan.[5]

-

Tritylation: The aqueous solution containing candesartan is then treated with an organic solvent like dichloromethane. Triphenyl chloromethane (trityl chloride) is added, and the reaction proceeds at 25-35°C until HPLC monitoring indicates the consumption of the starting material.[5]

-

Isolation and Purification: The organic layer is separated, washed with water, and dried under reduced pressure. The resulting crude product is crystallized from a suitable solvent, such as anhydrous ethanol, to yield this compound.[5]

| Parameter | Value | Reference |

| Yield | 78.2% | [5] |

| Purity (HPLC) | 97.5% | [5] |

Stage 2: Esterification to this compound Cilexetil

The introduction of the cilexetil side chain is achieved through the esterification of this compound.

Illustrative Experimental Protocol:

-

Reaction Setup: this compound, potassium carbonate, and (±)-1-chloroethyl cyclohexyl carbonate are suspended in a solvent such as acetonitrile or dimethylformamide.[3][6]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours (e.g., 6 hours).[3]

-

Work-up and Isolation: Upon cooling, the reaction mixture is filtered. The filtrate is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated to afford crude this compound cilexetil, which can be used in the next step without further purification.[3]

| Parameter | Value | Reference |

| Solvent | Acetonitrile or Dimethylformamide | [3][6] |

| Base | Potassium Carbonate | [3][6] |

| Reactant | (±)-1-chloroethyl cyclohexyl carbonate | [3] |

Stage 3: Deprotection to Yield Candesartan Cilexetil

The final and crucial step is the selective removal of the trityl group to unmask the tetrazole N-H and yield the final API. Various methods have been developed for this deprotection, including acidic hydrolysis and alcohol-mediated solvolysis. The choice of method can significantly impact the purity and yield of the final product.

Method A: Deprotection using Acid

This method often employs a mineral acid or an organic acid in an organic solvent.

Illustrative Experimental Protocol (using Formic Acid):

-

Reaction Setup: this compound cilexetil is dissolved in a mixture of toluene and methanol.[7]

-

Acid Addition: Formic acid is added to the solution.[7]

-

Reaction Conditions: The solution is heated to 50-55°C for approximately 7 hours.[7]

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to ~6.4 with 1 N NaOH. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and evaporated to yield a semi-solid mass of candesartan cilexetil.[7]

Method B: Deprotection without Acid (Alcoholysis)

This approach avoids the use of strong acids, which can sometimes lead to the formation of impurities.[3][7]

Illustrative Experimental Protocol:

-

Reaction Setup: this compound cilexetil is dissolved in toluene at an elevated temperature (e.g., 60°C).[7]

-

Solvent Addition: Methanol is added to the solution.[7]

-

Reaction Conditions: The solution is heated at 70-80°C for an extended period (e.g., 13-19 hours).[7]

-

Isolation and Purification: The volume of the solution is reduced under reduced pressure. The resulting residue is then purified by crystallization from a suitable solvent, such as methanol, to yield pure candesartan cilexetil.[7][8]

Method C: Deprotection using a Lewis Acid

The use of a Lewis acid, such as zinc chloride, in a mixed solvent system has been shown to improve yields and reduce reaction times.[9][10]

Illustrative Experimental Protocol:

-

Reaction Setup: A mixture of this compound cilexetil, methanol, methylene chloride, zinc chloride (ZnCl₂), and water is prepared.[9]

-

Reaction Conditions: The mixture is stirred under reflux for approximately 5 hours.[9]

-

Work-up and Isolation: After cooling, more methylene chloride and water are added. The phases are separated, and the organic phase is washed with water. The solvent is then removed to yield candesartan cilexetil.[9]

Comparative Data for Deprotection Methods

| Method | Key Reagents | Temperature | Time | Yield | Purity (HPLC) | Reference |

| A: Formic Acid | Formic acid, Toluene, Methanol | 50-55°C | 7 h | - | - | [7] |

| B: Alcoholysis | Toluene, Methanol | 70-80°C | 13-19 h | 88.5% | - | [7] |

| C: Lewis Acid | ZnCl₂, Methanol, Methylene Chloride, Water | Reflux | 5 h | - | 76.3% (product in mixture) | [9] |

| Convergent Route | HCl-EtOH for deprotection | Room Temp | 12 h | 83% (for this step) | 99.1% (final product) | [3] |

Note: Yields and purities can vary significantly based on the specific reaction conditions and purification methods employed.

The logical workflow for the deprotection and purification process can be visualized as follows:

Conclusion

This compound is a crucial intermediate in the efficient and high-purity synthesis of candesartan cilexetil. The use of the trityl protecting group is a well-established strategy to prevent side reactions and simplify the manufacturing process. The selection of the deprotection method is a critical parameter that influences the final yield and purity of the API. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of pharmaceutical development and manufacturing, providing a solid foundation for process optimization and scale-up.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. benchchem.com [benchchem.com]

- 5. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 6. EP2049510A1 - Process for the preparation of candesartan cilexetil form i - Google Patents [patents.google.com]

- 7. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 8. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 9. PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL - Patent 1945629 [data.epo.org]

- 10. US7884212B2 - Process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

The Strategic Synthesis of Candesartan Cilexetil: A Technical Guide Featuring the Trityl Pathway

For Researchers, Scientists, and Drug Development Professionals

Candesartan cilexetil, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure.[1][2] Its synthesis is a multi-step process that has been refined to optimize yield, purity, and cost-effectiveness. A key strategy in its chemical synthesis involves the use of a trityl protecting group to shield the reactive tetrazole moiety during intermediate reactions. This in-depth guide elucidates the synthetic pathway of candesartan cilexetil with a focus on the pivotal role of the trityl candesartan intermediate, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

The Role of the Trityl Group

The trityl group (triphenylmethyl) serves as a bulky and effective protecting group for the acidic proton of the tetrazole ring in the candesartan molecule.[3][4] This protection is crucial to prevent unwanted side reactions during the subsequent esterification step, thereby ensuring a cleaner reaction profile and facilitating a higher yield of the desired product.[3] this compound is a stable, off-white solid intermediate that plays a central role in this synthetic approach.[3]

Synthetic Pathway Overview

The synthesis of candesartan cilexetil via the this compound intermediate can be broadly divided into three key stages:

-

Protection: Introduction of the trityl group to the tetrazole ring of candesartan to form this compound.

-

Esterification: Alkylation of the carboxylic acid group of this compound with 1-chloroethyl cyclohexyl carbonate to yield this compound cilexetil.

-

Deprotection: Removal of the trityl group to furnish the final active pharmaceutical ingredient, candesartan cilexetil.

This synthetic route is depicted in the following diagram:

Caption: Synthetic pathway of Candesartan Cilexetil via Trityl intermediate.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies and quantitative data for the key transformations in the synthesis of candesartan cilexetil involving this compound.

Step 1: Synthesis of this compound (Protection)

Methodology:

A common procedure for the tritylation of candesartan involves reacting it with trityl chloride in the presence of a base.

-

Dissolve candesartan in a suitable organic solvent such as dichloromethane.

-

Add a base, typically an organic amine like triethylamine, to the solution at a controlled temperature (e.g., 10-15°C).

-

Slowly add trityl chloride to the reaction mixture.

-

Allow the reaction to proceed at room temperature for a specified duration (e.g., 3-4 hours).

-

Upon completion, the reaction mixture is typically worked up by adjusting the pH and extracting the product.

-

The crude this compound can be purified by crystallization from a suitable solvent like ethanol.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | Candesartan, Trityl Chloride, Triethylamine | [5] |

| Solvent | Dichloromethane | [5] |

| Temperature | 10-15°C (addition), 21-25°C (reaction) | [5] |

| Reaction Time | 3-4 hours | [5] |

| Yield | 78.2% | [6] |

| Purity | 97.5% | [6] |

Step 2: Synthesis of this compound Cilexetil (Esterification)

Methodology:

The esterification of this compound is achieved by reacting it with a cilexetil halide, such as (±)-1-chloroethyl cyclohexyl carbonate, in the presence of a base.

-

Suspend this compound and a base, such as potassium carbonate, in a suitable solvent like acetonitrile.[7]

-

Add the cilexetil halide to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-6 hours).[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

-

After completion, the reaction mixture is cooled, filtered, and the filtrate is concentrated.

-

The crude product is typically isolated by partitioning between an organic solvent (e.g., ethyl acetate) and water.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | This compound, (±)-1-chloroethyl cyclohexyl carbonate, K2CO3 | [7] |

| Solvent | Acetonitrile | [7] |

| Temperature | Reflux | [7] |

| Reaction Time | 5-6 hours | [7] |

| Yield | Not explicitly stated for this step, but part of a high-yield overall process. | [7] |

Step 3: Synthesis of Candesartan Cilexetil (Deprotection)

The deprotection of the trityl group is a critical final step and can be accomplished under various conditions, including acidic and non-acidic methods.

Methodology (using Formic Acid):

-

Dissolve this compound cilexetil in a solvent mixture, for example, toluene and methanol.[8]

-

Add an acid, such as formic acid, to the solution.[8]

-

Heat the mixture to a moderate temperature (e.g., 50-55°C) for several hours.[8]

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., 1N NaOH).[8]

-

Extract the product with an organic solvent like ethyl acetate.[8]

-

The combined organic layers are washed, dried, and evaporated to yield the crude product.[8]

Methodology (Thermal in Methanol/Toluene):

-

Dissolve this compound cilexetil in a mixture of toluene and methanol.[8]

-

Heat the solution to reflux (around 70-80°C) for an extended period (e.g., 12-19 hours).[8]

-

Monitor the reaction by HPLC until completion.

-

Reduce the volume of the solution under reduced pressure.

-

Cool the concentrated solution to induce precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent (e.g., methanol), and dry to obtain crude candesartan cilexetil.[8]

Quantitative Data for Deprotection Methods:

| Method | Reagents/Conditions | Yield | Reference |

| Acidic (Formic Acid) | Toluene, Methanol, Formic Acid, 50-55°C, 7h | Not explicitly stated, but a semi-solid mass was obtained. | [8] |

| Acidic (Methanesulfonic Acid) | Dichloromethane, Methanol, Methanesulfonic Acid, 25-27°C, 4h | Not explicitly stated. | [8] |

| Non-Acidic (Thermal) | Toluene, Methanol, 70°C, 19h | 88.5% (crude) | [8] |

| Non-Acidic (Thermal with Water) | Toluene, Methanol, Water, Reflux, 12h | Not explicitly stated, a viscous oil was obtained. | [8] |

| Non-Acidic (Montmorillonite Catalyst) | Dichloromethane, Methanol, Montmorillonite, 38-42°C, 4-24h | Not explicitly stated, but high purity product is implied. | [9] |

Logical Workflow for Deprotection Method Selection

The choice of deprotection method can be influenced by factors such as desired purity, reaction time, and environmental considerations. The following diagram illustrates a simplified decision-making workflow.

Caption: Decision workflow for choosing a deprotection method.

Conclusion

The synthetic pathway of candesartan cilexetil involving the this compound intermediate represents a robust and widely employed strategy in pharmaceutical manufacturing. The use of the trityl protecting group effectively prevents side reactions, leading to higher yields and purity of the final product. The choice of deprotection method, whether acidic or non-acidic, can be tailored to specific process requirements, balancing factors such as reaction kinetics, impurity profiles, and operational simplicity. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and synthesis.

References

- 1. drugs.com [drugs.com]

- 2. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Preparation method of candesartan cilexetil (2015) | Zhang Jianguo | 4 Citations [scispace.com]

- 6. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 9. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

The Strategic Role of Trityl Candesartan in the Synthesis of Candesartan Cilexetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candesartan cilexetil, a potent angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. Its complex molecular structure necessitates a sophisticated synthetic strategy, wherein the use of protecting groups is paramount to achieving high yields and purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth examination of the function of Trityl candesartan, a key intermediate in the synthesis of Candesartan cilexetil. We will explore the critical role of the trityl (triphenylmethyl) protecting group, detail the experimental protocols for the synthesis and deprotection of trityl-protected intermediates, and present quantitative data to illustrate the efficiency of these processes.

Introduction: The Imperative for a Protecting Group Strategy

The synthesis of complex organic molecules like Candesartan cilexetil often involves multiple reactive functional groups. To prevent unwanted side reactions and ensure the desired chemical transformations occur, a protecting group strategy is essential. In the synthesis of Candesartan cilexetil, the tetrazole ring presents a significant challenge due to the acidic nature of its N-H proton. Direct alkylation or esterification of the carboxylic acid moiety of candesartan can lead to undesired reactions at the tetrazole nitrogen.

To circumvent this, the trityl group is employed as a protecting group for the tetrazole moiety. The bulky trityl group selectively protects the nitrogen atom of the tetrazole ring, rendering it unreactive to subsequent reaction conditions.[1][2][3][4][5] This allows for the specific esterification of the carboxylic acid group to form the cilexetil ester prodrug. The trityl group can then be selectively removed under mild acidic or thermal conditions to yield the final Candesartan cilexetil API.[6][7][8]

The Synthetic Pathway: From Protection to Deprotection

The synthesis of Candesartan cilexetil from candesartan involves a three-step process centered around the use of the trityl protecting group:

-

Protection: Candesartan is reacted with trityl chloride in the presence of a base to form this compound. This step selectively protects the tetrazole ring.

-

Esterification: this compound is then reacted with a cilexetil halide (e.g., cilexetil chloride or iodoethyl cyclohexyl carbonate) to form this compound cilexetil.[7][8]

-

Deprotection (Detritylation): The trityl group is removed from this compound cilexetil to yield the final product, Candesartan cilexetil.[7][8][9]

The overall workflow is depicted in the following diagram:

References

- 1. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]

- 2. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 3. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tritylamine as an ammonia surrogate in the Ugi tetrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. WO2005037821A2 - Preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 8. WO2007094015A1 - An improved process for the preparation of candesartan cilexetil - Google Patents [patents.google.com]

- 9. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

An In-depth Technical Guide to Trityl Candesartan (CAS: 139481-72-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trityl candesartan (CAS number: 139481-72-4), a critical intermediate in the synthesis of the angiotensin II receptor blocker, Candesartan cilexetil. This document details its chemical and physical properties, provides insights into its synthesis and subsequent conversion, and outlines key analytical methods for its characterization. The strategic use of the trityl protecting group is central to the efficient synthesis of the active pharmaceutical ingredient, and this guide offers detailed experimental protocols and workflow visualizations to support research and development in this area.

Introduction

This compound, chemically known as 2-ethoxy-1-{[2'-(1-trityl-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid, is a key advanced intermediate in the manufacturing of Candesartan cilexetil.[1] Candesartan cilexetil is a potent, long-acting, and selective AT₁ subtype angiotensin II receptor antagonist used for the treatment of hypertension and congestive heart failure.[1] The synthesis of such a complex molecule necessitates a multi-step approach where protecting groups play a pivotal role. The trityl (triphenylmethyl) group in this compound serves to protect the tetrazole ring during subsequent esterification reactions, preventing side reactions and ensuring a higher yield and purity of the final active pharmaceutical ingredient.[1][2] This guide will delve into the technical specifics of this compound, providing a valuable resource for chemists and pharmaceutical scientists.

Physicochemical Properties

This compound is typically an off-white to white solid powder.[1][3] Its purity, often exceeding 98%, is crucial for the successful synthesis of Candesartan cilexetil.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 139481-72-4 | [1] |

| Molecular Formula | C₄₃H₃₄N₆O₃ | [4][5] |

| Molecular Weight | 682.77 g/mol | [5][6] |

| Appearance | Off-white solid | [1][7] |

| Melting Point | 163-165 °C | [2] |

| Solubility | Soluble in methanol. | [3] |

| Storage Temperature | 2-8 °C, sealed in a dry environment. | [4] |

Role in Synthesis of Candesartan Cilexetil

The primary utility of this compound lies in its role as a protected intermediate in the synthesis of Candesartan cilexetil. The bulky trityl group effectively shields the acidic proton of the tetrazole ring, allowing for selective esterification at the carboxylic acid group of the benzimidazole moiety.

The overall synthetic strategy can be visualized as a multi-step process where this compound is a key nodal point, facilitating the introduction of the cilexetil ester group before the final deprotection step.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent conversion to Candesartan cilexetil, based on procedures described in the patent literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Synthesis of this compound from Candesartan

This procedure involves the protection of the tetrazole ring of Candesartan using trityl chloride.

-

Materials:

-

Candesartan (1 equivalent)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) (approximately 2 equivalents)

-

Trityl chloride (approximately 1.2 equivalents)

-

Anhydrous ethanol

-

Water

-

-

Procedure:

-

Suspend Candesartan in dichloromethane in a reaction vessel.

-

Add triethylamine dropwise to the suspension until the Candesartan solid is completely dissolved.

-

Add trityl chloride portion-wise to the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 25-35 °C) and monitor the reaction progress by HPLC until the consumption of Candesartan is nearly complete (e.g., less than 1.0% remaining).[8]

-

Upon completion, wash the reaction mixture with water.

-

Separate the organic layer and dry it under reduced pressure to remove the solvent.

-

Add anhydrous ethanol to the residue to induce crystallization.

-

Collect the precipitated crystals by filtration, wash with a small amount of cold ethanol, and dry to yield this compound.

-

Synthesis of Candesartan Cilexetil from this compound

This two-step process involves the esterification of this compound followed by the deprotection of the trityl group.

-

Step 1: Esterification to form this compound Cilexetil

-

Materials:

-

This compound (1 equivalent)

-

Cilexetil chloride (1-chloroethyl cyclohexyl carbonate) (approximately 1.2 equivalents)

-

Potassium carbonate (approximately 2 equivalents)

-

Acetonitrile (ACN)

-

-

Procedure:

-

Mix this compound, cilexetil chloride, and potassium carbonate in acetonitrile.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction by HPLC.

-

After the reaction is complete, cool the mixture and isolate the this compound cilexetil.

-

-

-

Step 2: Deprotection to form Candesartan Cilexetil

-

Materials:

-

This compound cilexetil

-

Toluene

-

Methanol

-

Formic acid (optional, for acidic deprotection)

-

1N Sodium hydroxide (for neutralization if acid is used)

-

Ethyl acetate (for extraction)

-

-

Procedure (Acidic Deprotection):

-

Dissolve this compound cilexetil in toluene at an elevated temperature (e.g., 50-55 °C).

-

Add formic acid and methanol to the solution.

-

Heat the solution (e.g., 50-55 °C) for several hours (e.g., 7 hours).[9]

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to approximately 6.4 with 1N sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield crude Candesartan cilexetil.

-

-

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for monitoring the progress of related reactions. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength around 254 nm.

Spectroscopic Data

While comprehensive, publicly available spectra for this compound are limited, the expected spectral features can be inferred from its structure. Commercial suppliers of this compound reference standards often provide detailed certificates of analysis with accompanying spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl and benzimidazole systems, the ethoxy group, the methylene bridge, and the numerous protons of the trityl group, which would appear as a complex multiplet in the aromatic region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all 43 carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, the ethoxy group, and the quaternary carbon of the trityl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the heterocyclic and aromatic rings.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The exact mass should be consistent with the calculated value for the molecular formula C₄₃H₃₄N₆O₃.

Logical Workflow for Quality Control

A robust quality control workflow is essential to ensure the suitability of this compound for use in the synthesis of Candesartan cilexetil.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CA2590894A1 - Preparation of crude candesartan cilexetil - Google Patents [patents.google.com]

- 3. CN101323610B - Preparation of trityl group candesartan cilexetil intermediate - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. CN107709313B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 8. EP3312174A1 - Method for preparing this compound - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Navigating the Physicochemical Landscape of N-Trityl Candesartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of N-Trityl candesartan, an important intermediate in the synthesis of the angiotensin II receptor antagonist, candesartan. Understanding these fundamental physicochemical properties is critical for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

Solubility Profile

Table 1: Solubility Summary of N-Trityl Candesartan

| Solvent | Solubility Description | Citation |

| Methanol | Soluble | [1] |

| Chloroform | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble (especially when heated) | [3] |

| Water | Practically Insoluble | [4][5] |

Note: The descriptive terms are based on general pharmaceutical definitions.

Experimental Protocol: Equilibrium Solubility Determination

A standard method for determining the equilibrium solubility of a compound like N-Trityl candesartan involves the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of N-Trityl candesartan to a series of vials, each containing a different solvent of interest. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and/or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analysis: Analyze the diluted sample using the HPLC method to determine the concentration of N-Trityl candesartan.

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Stability Profile

The stability of N-Trityl candesartan is intrinsically linked to the lability of the N-trityl protecting group. The trityl group is known to be sensitive to acidic conditions, which can lead to its cleavage and the formation of candesartan and triphenylmethanol (trityl alcohol). Understanding the conditions that promote this degradation is crucial for preventing impurity formation during synthesis and storage.

Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential to establish the intrinsic stability of a drug intermediate. While specific forced degradation data for N-Trityl candesartan is not extensively published, the degradation pathways can be inferred from the known chemistry of the trityl group and studies on the related prodrug, candesartan cilexetil.[6][7]

Table 2: Predicted Stability Profile and Potential Degradation Pathways of N-Trityl Candesartan

| Stress Condition | Potential for Degradation | Primary Degradation Product(s) | Rationale |

| Acidic Hydrolysis | High | Candesartan, Triphenylmethanol | The trityl group is highly susceptible to cleavage under acidic conditions.[8] |

| Basic Hydrolysis | Low to Moderate | Candesartan | While the primary lability is acidic, prolonged exposure to strong basic conditions may also lead to some degradation. Angiotensin-II receptor antagonists with a tetrazole moiety have shown susceptibility to alkaline degradation. |

| Oxidative Stress | Low | N-oxides or other oxidation products | The benzimidazole and tetrazole rings may be susceptible to oxidation, though this is generally less pronounced than hydrolytic degradation. |

| Thermal Stress | Low to Moderate | Various thermal decomposition products | The stability will depend on the temperature and duration of exposure. |

| Photolytic Stress | Moderate | Photodegradation products | Aromatic systems and heteroatoms can absorb UV light, potentially leading to degradation. Candesartan cilexetil has been shown to degrade under photolytic conditions.[6] |

Experimental Protocol: Forced Degradation Study

A typical forced degradation study for N-Trityl candesartan would involve the following steps to assess its stability under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of N-Trityl candesartan in a suitable solvent system.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating analytical method, typically a gradient reverse-phase HPLC method, to separate the parent compound from its degradation products.

-

Peak Purity and Mass Balance: Assess peak purity using a photodiode array (PDA) detector and perform mass balance calculations to account for all the material.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. allmpus.com [allmpus.com]

- 2. Naarini Molbio Pharma [naarini.com]

- 3. Trityl candesartan cilexetil | 170791-09-0 [amp.chemicalbook.com]

- 4. ijpsr.com [ijpsr.com]

- 5. med.minia.edu.eg [med.minia.edu.eg]

- 6. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. newdrugapprovals.org [newdrugapprovals.org]

The Criticality of Trityl Candesartan Purity in Drug Manufacturing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candesartan cilexetil, a potent angiotensin II receptor blocker, is a cornerstone in the management of hypertension. The synthesis of this active pharmaceutical ingredient (API) is a multi-step process where the purity of each intermediate profoundly impacts the quality, safety, and efficacy of the final drug product. This technical guide delves into the pivotal role of Trityl candesartan, a key intermediate in the synthesis of Candesartan cilexetil. We will explore the synthetic pathway, purification methodologies, and analytical techniques for purity assessment, underscoring the direct correlation between the purity of this compound and the impurity profile of the final API. This document provides a comprehensive overview for researchers and drug development professionals to ensure the production of high-quality Candesartan cilexetil.

Introduction

The manufacturing of pharmaceuticals is a highly regulated field where the control of impurities is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances.[1] Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[1] In the synthesis of Candesartan cilexetil, this compound serves as a crucial protected intermediate. The trityl group acts as a protecting group for the tetrazole moiety, preventing unwanted side reactions during the subsequent esterification step.[2] The purity of this intermediate, typically exceeding 98%, is a critical factor that directly influences the success of the downstream synthesis and the quality of the final Candesartan API.[2] This guide will provide a detailed examination of the importance of this compound purity, offering insights into its impact on the final drug product and outlining best practices for its control.

Synthesis and Purification of this compound

The synthesis of this compound is a critical step that dictates the impurity profile of the subsequent stages. A common synthetic route involves the protection of the tetrazole group of candesartan with a trityl group.

Synthetic Pathway Overview

The synthesis of this compound generally proceeds as follows:

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

Candesartan

-

Trityl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Absolute Ethanol

-

0.1 M HCl

-

Saturated brine solution

Procedure:

-

In a reaction vessel, dissolve Candesartan in dichloromethane.

-

Slowly add triethylamine to the solution at a controlled temperature of 10-15°C.

-

After the addition is complete, allow the reaction mixture to warm to 21-25°C.

-

Add triphenylchloromethane (Trityl chloride) in portions to the reaction mixture.

-

Stir the reaction for 3-4 hours, monitoring the progress by a suitable analytical technique (e.g., HPLC) until the consumption of Candesartan is complete.

-

Upon completion, quench the reaction by adding 0.1 M HCl to adjust the pH to 5-6, followed by a slow addition of 9 M HCl to bring the pH to 2-3.

-

Separate the organic layer and wash it with a saturated brine solution.

-

Concentrate the organic layer under reduced pressure to obtain a viscous residue.

-

Add absolute ethanol to the residue and heat the mixture to 45-50°C with stirring for 3 hours to induce crystallization.

-

Cool the mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the filter cake with ethanol and dry the product to obtain this compound.

Industrial-Scale Purification: Crystallization

Crystallization is the most common and effective method for the purification of this compound on an industrial scale. The choice of solvent system is critical for achieving high purity.

Protocol for Crystallization:

-

Dissolve the crude this compound in a suitable solvent system, such as a mixture of dichloromethane and ethanol, at an elevated temperature.

-

Slowly cool the solution to induce crystallization. The cooling rate should be controlled to ensure the formation of well-defined crystals and to minimize the entrapment of impurities.

-

The crystallized product is then isolated by filtration.

-

The filter cake is washed with a cold solvent to remove any adhering mother liquor containing impurities.

-

The purified this compound is then dried under vacuum to remove residual solvents. A purity of >97.5% can be achieved with this method.[3][4]

The Impact of this compound Purity on Candesartan Cilexetil Quality

The purity of this compound has a direct and significant impact on the quality of the final Candesartan cilexetil API. Impurities present in the intermediate can be carried over to the final product or can lead to the formation of new impurities during subsequent reaction steps.

Fate of Impurities

The following diagram illustrates the potential fate of impurities from this compound during the synthesis of Candesartan cilexetil.

Quantitative Impact on Final API Quality

While specific quantitative data directly correlating the purity of this compound to the final impurity profile of Candesartan cilexetil is often proprietary, the principle is well-established in pharmaceutical manufacturing. The presence of impurities in starting materials and intermediates is known to reduce reaction yields, complicate purification processes, and compromise the safety and efficacy of the final drug product.[5] For instance, a higher level of unreacted Candesartan in this compound can lead to the formation of by-products during the esterification step.

| Purity of this compound | Expected Impact on Candesartan Cilexetil |

| > 99.5% | High yield, low levels of process-related impurities, simplified purification, final API meets pharmacopeial standards. |

| 98.0 - 99.5% | Moderate yield, manageable levels of impurities requiring robust purification, potential for batch-to-batch variability. |

| < 98.0% | Lower yield, significant levels of impurities, complex and costly purification, high risk of final API not meeting regulatory requirements. |

Table 1: Hypothetical Impact of this compound Purity on Final API Quality

Analytical Methods for Purity Assessment

Robust analytical methods are essential for controlling the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

HPLC Method for Purity Assay and Impurity Determination

A validated HPLC method is crucial for the accurate determination of the purity of this compound and for the quantification of its impurities.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient program to ensure separation of all impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Experimental Protocol: HPLC Analysis of this compound

Preparation of Standard Solution:

-

Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

-